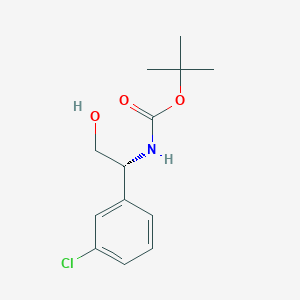

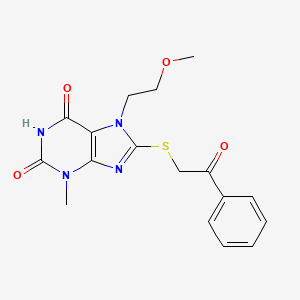

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

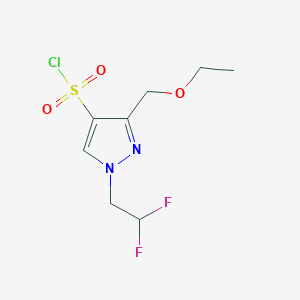

“(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group . This group plays an important role in the properties and reactivity of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” typically involve the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making the activation of the C–F bond in organic synthesis a challenging task .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group . This group contributes to the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen

Polymer Production and Safety Evaluation

One significant application of compounds structurally related to (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid is in the production of fluoropolymers. The safety and risk assessment of such substances, specifically perfluoro acetic acid derivatives used in food contact materials, have been thoroughly evaluated. The European Food Safety Authority (EFSA) concluded that specific derivatives pose no safety concern for consumers when used under certain conditions in the polymerization process of fluoropolymers intended for repeated use articles (Flavourings, 2010).

Catalysis and Organic Synthesis

Research has also focused on the utilization of bulky carboxylic acids, which share structural features with this compound, in catalysis. For example, bulky carboxylate ligands have been shown to act as efficient ligand sources in palladium-catalyzed intramolecular C-H arylation reactions, highlighting their role in facilitating smooth reactions under mild conditions due to their steric bulk (Tanji et al., 2018).

Antioxidant and Enzyme Inhibition

Compounds derived from amino acids structurally related to this compound have been synthesized and evaluated for their antioxidant properties and selective enzyme inhibition capabilities. Notably, zinc complexes of these compounds exhibited significant inhibitory activity against xanthine oxidase, outperforming standard reference drugs. This finding underscores the potential medicinal chemistry applications of such compounds (Ikram et al., 2015).

Environmental and Health Safety Assessments

Further investigations into the safety assessments of fluorinated compounds, including perfluoro{acetic acid derivatives}, for use in food contact materials, have been carried out. Such studies are crucial for ensuring consumer safety and understanding the environmental impact of these chemicals. The EFSA's scientific opinions provide comprehensive risk assessments, concluding that certain uses of these substances in the manufacturing of fluoropolymers do not raise safety concerns for consumers (Flavourings, 2014).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the study of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” and similar compounds likely involve further exploration of trifluoromethylation processes . This could lead to the development of new synthetic methods and the discovery of novel trifluoromethyl-containing compounds .

Eigenschaften

IUPAC Name |

(2E)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTSSULWRABKPS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=CC(=O)O)C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C/C(=C/C(=O)O)/C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)

![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)

![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)